2-(azidomethyl)pyrimidine
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Overview
Description
2-(Azidomethyl)pyrimidine is an organic compound that belongs to the class of azide-modified nucleosides It is characterized by the presence of an azido group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azidomethyl)pyrimidine typically involves the introduction of an azido group into a pyrimidine scaffold. One common method is the nucleophilic substitution reaction, where a halomethylpyrimidine is treated with sodium azide in an appropriate solvent, such as dimethylformamide, under reflux conditions. This reaction results in the substitution of the halogen atom with an azido group, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide under reflux conditions.
Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.
Reduction: Triphenylphosphine or lithium aluminum hydride in an appropriate solvent.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Aminomethylpyrimidine: Formed through reduction of the azido group.
Scientific Research Applications
2-(Azidomethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(azidomethyl)pyrimidine is primarily based on the reactivity of the azido group. The azido group can participate in bioorthogonal reactions, such as click chemistry, allowing for the selective modification of biomolecules without interfering with biological processes. This makes it a valuable tool for studying molecular interactions and pathways in cells .
Comparison with Similar Compounds
2-(Azidomethyl)purine: Similar in structure but with a purine ring instead of a pyrimidine ring.
2-(Azidomethyl)benzene: Contains an azido group attached to a benzene ring.
2-(Azidomethyl)imidazole: Features an imidazole ring with an azido group.
Uniqueness: 2-(Azidomethyl)pyrimidine is unique due to its specific reactivity and compatibility with nucleic acid structures. This makes it particularly useful in the field of nucleic acid chemistry for labeling and functionalization purposes .
Properties
CAS No. |
1234382-24-1 |
---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
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